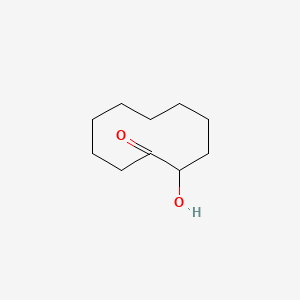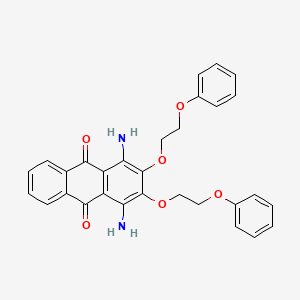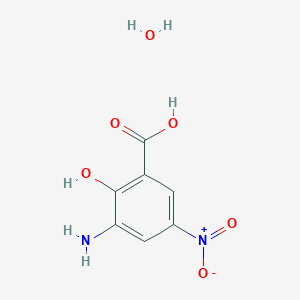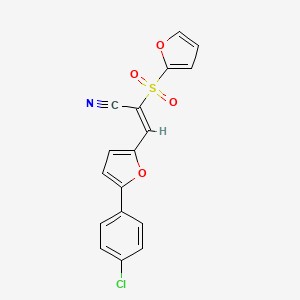![molecular formula C24H17N3O3 B11961515 2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)
2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring system fused with a phenyl group and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid typically involves multiple steps, starting with the preparation of 2-phenyl-4-quinolinecarboxylic acid. This intermediate can be synthesized through the reaction of 2-phenylquinoline with carboxylating agents under controlled conditions. The subsequent steps involve the formation of the hydrazono group and the final coupling with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and benzoic acid derivatives, which can be further utilized in medicinal chemistry and other applications.
Wissenschaftliche Forschungsanwendungen
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Industry: Its unique structure and properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of acetylation levels of histone proteins, which play a crucial role in cellular functions and activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: A precursor in the synthesis of the target compound, known for its role in medicinal chemistry.
2-Phenylquinoline: Another related compound with applications in organic synthesis and medicinal chemistry.
Cinchophen: A compound with a similar quinoline structure, used historically as an anti-inflammatory agent.
Uniqueness
2-((E)-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}methyl)benzoic acid stands out due to its combined structural features of quinoline, phenyl, and benzoic acid moieties, which contribute to its unique chemical and biological properties. Its potential as a histone deacetylase inhibitor further distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C24H17N3O3 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-[(E)-[(2-phenylquinoline-4-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H17N3O3/c28-23(27-25-15-17-10-4-5-11-18(17)24(29)30)20-14-22(16-8-2-1-3-9-16)26-21-13-7-6-12-19(20)21/h1-15H,(H,27,28)(H,29,30)/b25-15+ |
InChI-Schlüssel |
FCVAMEOVZQXBQR-MFKUBSTISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)


